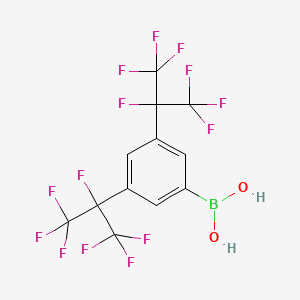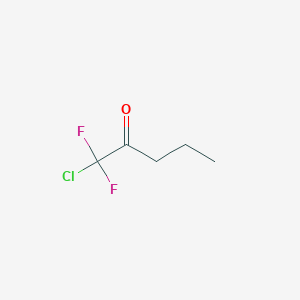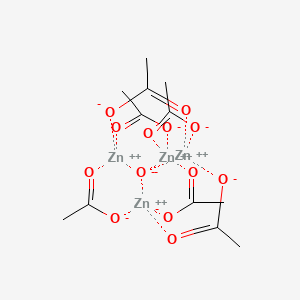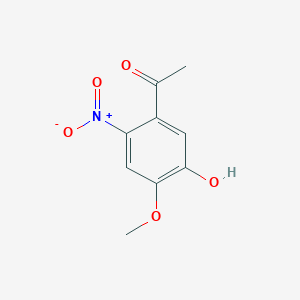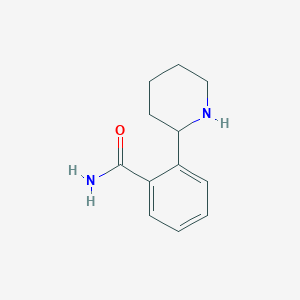
Lithium indoline-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium indoline-1-carboxylate is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in various fields due to their wide range of biological activities and applications in medicinal chemistry. This compound is particularly interesting because of its unique structure, which combines the properties of lithium salts and indole derivatives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium indoline-1-carboxylate typically involves the lithiation of indoline followed by carboxylation. One common method involves treating indoline with n-butyllithium, which results in the formation of a lithium-indoline intermediate. This intermediate is then reacted with carbon dioxide to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same lithiation and carboxylation steps but utilizes industrial-grade reagents and equipment to ensure efficiency and safety.
化学反応の分析
Types of Reactions
Lithium indoline-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into other reduced forms.
Substitution: The compound can undergo substitution reactions where different substituents replace the lithium or carboxylate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indoline-1-carboxylic acid, while reduction could produce indoline-1-methanol.
科学的研究の応用
Lithium indoline-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: This compound is used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of lithium indoline-1-carboxylate involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Indole-3-carboxaldehyde: Another indole derivative with different functional groups.
Lithium indole-2-carboxylate: A compound with a similar lithium-indole structure but different carboxylate positioning.
Uniqueness
Lithium indoline-1-carboxylate is unique due to its specific combination of lithium and indoline-1-carboxylate, which imparts distinct chemical and biological properties.
特性
分子式 |
C9H8LiNO2 |
|---|---|
分子量 |
169.1 g/mol |
IUPAC名 |
lithium;2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C9H9NO2.Li/c11-9(12)10-6-5-7-3-1-2-4-8(7)10;/h1-4H,5-6H2,(H,11,12);/q;+1/p-1 |
InChIキー |
VGUTUDWQJZINLP-UHFFFAOYSA-M |
正規SMILES |
[Li+].C1CN(C2=CC=CC=C21)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



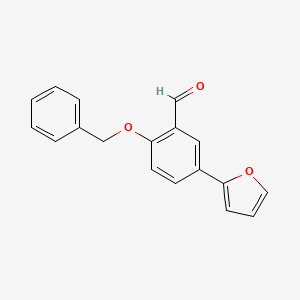
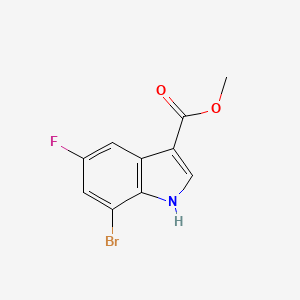
![(8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12841540.png)


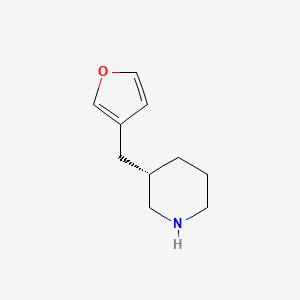
![tetrasodium;[[[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12841568.png)
